Coniine hydrobromide Coniine hydrobromide
Brand Name: Vulcanchem
CAS No.: 637-49-0
VCID: VC21327831
InChI: InChI=1S/C8H17N.BrH/c1-2-5-8-6-3-4-7-9-8;/h8-9H,2-7H2,1H3;1H/t8-;/m0./s1
SMILES: CCCC1CCCCN1.Br
Molecular Formula: C8H18BrN
Molecular Weight: 208.14 g/mol

Coniine hydrobromide

CAS No.: 637-49-0

Cat. No.: VC21327831

Molecular Formula: C8H18BrN

Molecular Weight: 208.14 g/mol

* For research use only. Not for human or veterinary use.

Coniine hydrobromide - 637-49-0

CAS No. 637-49-0
Molecular Formula C8H18BrN
Molecular Weight 208.14 g/mol
IUPAC Name (2S)-2-propylpiperidine;hydrobromide
Standard InChI InChI=1S/C8H17N.BrH/c1-2-5-8-6-3-4-7-9-8;/h8-9H,2-7H2,1H3;1H/t8-;/m0./s1
Standard InChI Key BWMPAYPMHXMUAF-QRPNPIFTSA-N
Isomeric SMILES CCC[C@H]1CCCCN1.Br
SMILES CCCC1CCCCN1.Br
Canonical SMILES CCCC1CCCCN1.Br

Chemical Identity and Structure

Coniine hydrobromide is the hydrobromide salt of coniine, a naturally occurring piperidine alkaloid. The compound has well-defined chemical characteristics that distinguish it from related compounds.

Chemical Nomenclature and Identification

Coniine hydrobromide is formally known as (2S)-2-propylpiperidine hydrobromide. The compound is identified through various systems as shown in the table below:

IdentifierValue
CAS Registry Number637-49-0
Molecular FormulaC₈H₁₇N·BrH
Molecular Weight208.139 g/mol
European Community Number211-286-3
UNII Code92KKC0S28T
InChIKeyBWMPAYPMHXMUAF-QRPNPIFTSA-N

The compound is also known by several synonyms including cicutine hydrobromide and conicine hydrobromide .

Structural Characteristics

Coniine hydrobromide possesses a defined stereochemical configuration with one defined stereocenter. The parent compound, coniine, is a 2-propylpiperidine with S-configuration . The SMILES notation for the compound is Br.CCC[C@H]1CCCCN1, reflecting its bromine salt structure and the stereocenter at the C-2 position of the piperidine ring .

Physical and Chemical Properties

The physical state and key properties of coniine hydrobromide derive from both its parent compound and its salt formation. While specific data on the hydrobromide salt is limited, the parent compound coniine has the following properties which influence the behavior of its hydrobromide salt:

  • Physical appearance: The parent compound is a colorless liquid that darkens upon exposure to light and air

  • Odor: Characteristic mousy odor

  • Solubility: While coniine has limited water solubility (1 ml dissolves in 90 ml water), the hydrobromide salt formation significantly improves its water solubility

  • Melting point: The parent compound solidifies around -2°C

  • Boiling point: Parent compound boils at 166-166.5°C at standard pressure; 65-66°C at 20 mmHg

Natural Occurrence and Biosynthesis

Source Organisms

Coniine hydrobromide is derived from coniine, which occurs naturally in several plant species:

  • Poison hemlock (Conium maculatum) - primary natural source

  • Yellow pitcher plant (Sarracenia flava)

  • Fool's parsley (Aethusa cynapium)

Among these, poison hemlock contains the highest concentration of coniine and has been the most historically significant source of the compound.

Biosynthesis Pathway

The biosynthesis of coniine in poison hemlock involves a polyketide pathway, as elucidated by recent research. Specifically:

  • The carbon backbone is constructed by polyketide synthases (PKS)

  • CPKS5, a novel type of PKS in poison hemlock, catalyzes the synthesis of the carbon backbone from one butyryl-CoA and two malonyl-CoAs

  • The penultimate step involves the non-enzymatic cyclization of 5-oxooctylamine to γ-coniceine

  • The final step is the reduction of the carbon-nitrogen double bond in the ring to form coniine

Natural coniine exists as a racemic mixture of two enantiomers: (S)-(+)-coniine and (R)-(-)-coniine, with the R-enantiomer exhibiting greater biological activity and toxicity .

Synthetic Approaches

Multiple synthetic routes have been developed for coniine and its hydrobromide salt, reflecting its importance as a target molecule in organic synthesis.

Historical Significance in Organic Synthesis

Coniine holds a distinguished place in the history of organic chemistry as the first alkaloid to be synthesized, an achievement accomplished by Albert Ladenburg in 1886 . This milestone represented a significant advance in the ability to create complex natural products in the laboratory.

Modern Synthetic Methods

Several contemporary approaches to coniine synthesis have been developed, which can be extended to produce coniine hydrobromide:

Ring-Closing Metathesis Approach

One efficient approach utilizes ring-closing olefin metathesis (RCM):

  • Starting with aminopolyene substrates

  • Using Mo-based catalysts to promote asymmetric ring-closing metathesis (ARCM)

  • Followed by reductive steps to complete the synthesis

This method has successfully produced (R)-coniine with good enantioselectivity.

Organocatalytic Approaches

Fustero and colleagues developed a highly enantioselective synthesis involving:

  • Organocatalytic intramolecular aza-Michael reaction of carbamates

  • Cross metathesis reaction using second-generation Hoveyda-Grubbs catalyst

  • Enantioselective catalysis using a prolinol derivative (Jørgensen catalyst)

  • Completion via Wittig reaction and subsequent hydrogenation

Isotopically Labeled Synthesis

Specialized approaches have been developed for creating labeled versions of coniine:

  • Coniine-¹⁵N was synthesized by reductive amination of 5-oxooctanal using sodium cyanoborohydride and ammonium-¹⁵N bromide

These synthetic approaches can be extended to produce coniine hydrobromide by treating the free base with hydrobromic acid.

Pharmacology and Mechanism of Action

Pharmacological Properties

Coniine and its hydrobromide salt exhibit significant pharmacological activity, primarily affecting the nervous system:

  • Exhibits a nicotine-like action, first stimulating and then depressing autonomic ganglia

  • Displays a curare-like effect by paralyzing the motor nerve endings to skeletal muscles

  • Acts as an antispasmodic agent in medical applications

Therapeutic Applications

Despite its toxicity, coniine hydrobromide has been investigated for therapeutic potential:

  • Antispasmodic applications: Coniine hydrobromide has been used as an antispasmodic agent, though its narrow therapeutic window limits widespread clinical use

  • Anti-inflammatory potential: Research indicates that mixtures containing alkaloid extracts from Conium maculatum and salicylic acid inhibit symptoms of inflammation (exudation, pain, fever) comparable to conventional non-steroidal anti-inflammatory treatments

  • Cancer research: Ultra-diluted natural Conium remedies have been tested for potential inhibitory effects on breast cancer, with some studies showing cell cycle delay/arrest and apoptosis of breast cancer cell lines

  • Pain management: Conmaculation, a piperidine alkaloid from Conium maculatum, has demonstrated strong antinociceptive activity in mice, though doses above 20mg/kg proved lethal

Toxicology

Acute Toxicity Profile

Coniine hydrobromide exhibits significant toxicity, with established values for various routes of administration:

Route of ExposureSpeciesToxicity ValueEffect
IntraperitonealRatLDLo: 30 mg/kgCardiac changes, respiratory changes
SubcutaneousMouseLD50: 76 mg/kgConvulsions, ataxia, cyanosis
IntravenousMouseLD50: 30 mg/kgLethal
OralWild bird speciesLD50: 56,200 μg/kgLethal

These toxicity data demonstrate the compound's potent effects across different species and administration routes .

Toxicological Mechanism and Effects

The mechanism of poisoning involves disruption of the central nervous system, with death caused primarily by respiratory paralysis . Specific toxic effects include:

  • Neurological: Convulsions, seizure threshold alterations, ataxia

  • Respiratory: Cyanosis, respiratory depression, respiratory arrest

  • Cardiovascular: Initial bradycardia followed by tachycardia, cardiac changes

  • Other: Peripheral paralysis, loss of sensation, drowsiness, paresthesias, weakness, nausea, profuse salivation

Death from coniine poisoning typically occurs rapidly (less than 3 hours) due to respiratory arrest from paralysis of respiratory muscles, although central depression may contribute after very large doses .

Veterinary Toxicology Concerns

Coniine hydrobromide and its parent compound pose significant veterinary concerns:

  • Causes arthrogryposis and spinal curvature in calves whose mothers were exposed to Conium maculatum between days 50-75 of gestation

  • General signs of poisoning across species include pupil dilation, weakness, staggering gait, and respiratory distress

  • The compound is eliminated through lungs and kidneys, with the characteristic mousy odor of urine and exhaled air considered diagnostic

Analytical Methods and Characterization

The characterization of coniine hydrobromide employs several analytical techniques for identification and purity assessment.

Historical and Cultural Significance

Historical Poisoning Cases

The most notable historical case involving coniine poisoning is the execution of Socrates in 399 BC. The Greek philosopher was sentenced to death by drinking a mixture containing poison hemlock, which caused death through the action of coniine and related alkaloids .

Scientific Milestone

Coniine's synthesis by Albert Ladenburg in 1886 marked a significant milestone in organic chemistry as the first alkaloid to be synthesized in a laboratory setting . This achievement helped establish principles of chemical synthesis that continue to influence modern synthetic approaches.

Research Applications and Future Perspectives

Current Research Focus

Current research involving coniine hydrobromide encompasses multiple areas:

  • Medical research: Exploration of potential therapeutic applications, particularly in inflammation and pain management

  • Synthetic methodology: Development of more efficient and stereoselective synthetic routes to coniine and its derivatives

  • Toxicology: Investigation of mechanisms of toxicity and development of treatments for poisoning cases

Future Research Directions

Potential areas for future investigation include:

  • Development of less toxic derivatives with retained therapeutic potential

  • Further exploration of structure-activity relationships to identify structural features responsible for specific biological activities

  • Investigation of the compound's interaction with specific cellular targets to better understand its mechanism of action

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